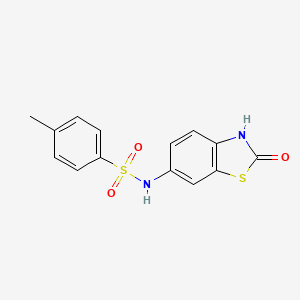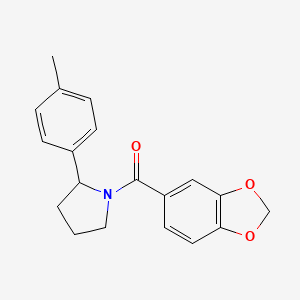
2-(2-chlorophenyl)-N-phenylpyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-phenylpyrrolidine-1-carboxamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPP belongs to the class of drugs known as psychostimulants and is used primarily as a research tool to investigate the mechanisms of action of other psychostimulants such as cocaine and amphetamines.
Wissenschaftliche Forschungsanwendungen
CPP has been used extensively in scientific research as a tool to investigate the mechanisms of action of other psychostimulants such as cocaine and amphetamines. CPP is often used as a reference compound in studies that aim to understand the behavioral, neurochemical, and molecular effects of these drugs. Additionally, CPP has been used to study the role of dopamine transporters in the brain and their involvement in drug addiction.
Wirkmechanismus
CPP acts as a dopamine reuptake inhibitor, similar to cocaine and amphetamines. It binds to the dopamine transporter and prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the psychostimulant effects of CPP.
Biochemical and Physiological Effects:
CPP has been shown to increase locomotor activity and induce stereotypic behaviors in rodents. It has also been shown to increase dopamine release in the nucleus accumbens, a key brain region involved in reward and addiction. Additionally, CPP has been shown to increase the expression of immediate early genes, such as c-fos, in the brain, indicating that it activates neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPP in lab experiments is that it is a well-characterized reference compound that has been extensively studied. This makes it an ideal tool for investigating the mechanisms of action of other psychostimulants. However, one limitation of using CPP is that it may not fully replicate the effects of other psychostimulants, as it has a different mechanism of action and pharmacokinetic profile.
Zukünftige Richtungen
There are several future directions for research involving CPP. One area of interest is the role of CPP in drug addiction and relapse. CPP has been shown to increase dopamine release in the nucleus accumbens, a key brain region involved in reward and addiction. Understanding the mechanisms by which CPP and other psychostimulants affect dopamine release in this region could lead to new treatments for drug addiction. Additionally, research could focus on developing new compounds that are structurally similar to CPP but have improved pharmacokinetic properties and a more similar mechanism of action to other psychostimulants.
Synthesemethoden
CPP can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with phenylhydrazine to form 2-chlorophenylhydrazine. The resulting compound is then reacted with pyrrolidine-1-carboxylic acid to form CPP.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-10-5-4-9-14(15)16-11-6-12-20(16)17(21)19-13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCRKFLXLNZPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-phenylpyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~4~-(sec-butyl)-N~1~-(4-{[(cyclopentylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B7544039.png)
![(6-Ethyl-4-methyl-2-oxochromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7544040.png)
![2-[6-(1-Azepanyl)-3-pyridyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B7544052.png)
![4-methyl-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7544053.png)

![1-[(1-Butylsulfonylpiperidin-4-yl)methyl]azepane](/img/structure/B7544062.png)
![2-[3-(Piperidin-1-ylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B7544078.png)
![N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B7544085.png)
![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7544086.png)

![[5-[(Benzylamino)methyl]furan-2-yl]methanol](/img/structure/B7544100.png)

